diazanium;dicopper;tricarbonate

Description

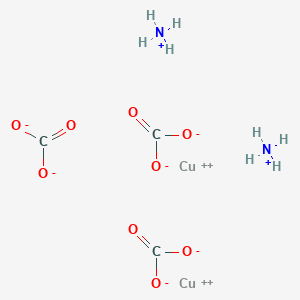

Diazanium;dicopper;tricarbonate is a hypothetical or less-documented inorganic compound hypothesized to comprise ammonium (NH₄⁺, denoted as "diazanium" in IUPAC nomenclature), two copper ions (Cu²⁺, "dicopper"), and three carbonate (CO₃²⁻) groups. While direct structural data for this compound is scarce, its composition can be inferred from analogous ammonium-metal-carbonate systems, such as diazanium dizinc tricarbonate (CAS 1066-33-7) and diazanium zirconium tricarbonate (CAS 22829-17-0) .

Properties

Molecular Formula |

C3H8Cu2N2O9 |

|---|---|

Molecular Weight |

343.20 g/mol |

IUPAC Name |

diazanium;dicopper;tricarbonate |

InChI |

InChI=1S/3CH2O3.2Cu.2H3N/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H3/q;;;2*+2;;/p-4 |

InChI Key |

PSQKNYIQXHBCIV-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;dicopper;tricarbonate typically involves the reaction of copper salts with diazonium compounds in the presence of carbonate ions. One common method is the electrochemical reduction of diazonium salts in an aqueous medium, which allows for the formation of the dicopper centers and the incorporation of tricarbonate groups .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach enhances safety and efficiency by allowing for the controlled formation and immediate consumption of highly reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Diazanium;dicopper;tricarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The diazonium groups are particularly reactive and can participate in Sandmeyer reactions, where they are replaced by different nucleophiles such as halides, cyanides, and hydroxyl groups .

Common Reagents and Conditions

Common reagents used in these reactions include copper salts (e.g., copper chloride, copper bromide), nitrous acid, and strong acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with copper chloride can yield aryl chlorides, while using copper cyanide can produce aryl cyanides .

Scientific Research Applications

Diazanium;dicopper;tricarbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diazanium;dicopper;tricarbonate exerts its effects involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo various substitution reactions, leading to the formation of new functional groups on the target molecules. The dicopper centers play a crucial role in stabilizing the intermediate species and facilitating electron transfer processes .

Comparison with Similar Compounds

Hypothetical Structure and Bonding

- Coordination Chemistry : Copper(II) ions (Cu²⁺) likely adopt a distorted octahedral geometry, coordinating with oxygen atoms from carbonate and ammonium ions. This is consistent with dicopper complexes in bio-inspired catalysts, where Cu²⁺ centers bind to oxygen-rich ligands .

- Functional Groups : The compound may feature Cu-O bonds (from carbonate and ammonium) and O-H bonds (from ammonium or water of crystallization) .

Comparison with Similar Compounds

The following table summarizes key properties of diazanium;dicopper;tricarbonate and structurally related ammonium-metal-carbonates:

* Hypothetical properties inferred from analogs.

Key Findings:

Coordination Patterns :

- Copper-based carbonates (e.g., malachite, Cu₂CO₃(OH)₂) often form layered or chain-like structures due to Jahn-Teller distortions in Cu²⁺ . In contrast, zirconium and zinc analogs exhibit 3D frameworks or interlayer architectures .

- Dicopper centers in catalysts, such as dioxo-dicopper complexes, show spin crossover behavior and multi-reference electronic states, which could influence reactivity in hypothetical (NH₄)₂Cu₂(CO₃)₃ .

Solubility and Stability :

- Ammonium-zinc and ammonium-zirconium carbonates exhibit divergent solubility: the former is water-soluble, while the latter is insoluble . Copper analogs are expected to follow trends seen in basic copper carbonates (e.g., malachite), which have low solubility in neutral water but dissolve in acidic or ammoniacal solutions .

Applications: Ammonium-Zirconium Tricarbonate: Used in zirconium-based coatings and fire retardants due to thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.